molecular formula C12H15NO2 B14248834 5-Hydroxy-1-methyl-5-phenylpiperidin-2-one CAS No. 204915-03-7

5-Hydroxy-1-methyl-5-phenylpiperidin-2-one

Cat. No.: B14248834
CAS No.: 204915-03-7
M. Wt: 205.25 g/mol
InChI Key: LWBKXAIWRIEYIQ-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methyl-5-phenylpiperidin-2-one is a chemical compound with the molecular formula C12H15NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structure, which includes a hydroxyl group, a methyl group, and a phenyl group attached to the piperidine ring. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-methyl-5-phenylpiperidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-methyl-5-phenylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various piperidine derivatives.

Scientific Research Applications

5-Hydroxy-1-methyl-5-phenylpiperidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-methyl-5-phenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its binding to enzymes or receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-1-methyl-5-phenylpiperidin-2-one is unique due to the presence of both a hydroxyl group and a phenyl group on the piperidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

204915-03-7

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

5-hydroxy-1-methyl-5-phenylpiperidin-2-one

InChI

InChI=1S/C12H15NO2/c1-13-9-12(15,8-7-11(13)14)10-5-3-2-4-6-10/h2-6,15H,7-9H2,1H3

InChI Key

LWBKXAIWRIEYIQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CCC1=O)(C2=CC=CC=C2)O

Origin of Product

United States

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